An In-Depth Technical Guide to 4,7-Dimethylquinazolin-2-ol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4,7-Dimethylquinazolin-2-ol: Synthesis, Properties, and Therapeutic Potential
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 4,7-dimethylquinazolin-2-ol, a specific, yet sparsely documented, member of this important class of heterocyclic compounds. Due to the limited direct research on this particular isomer, this document synthesizes information from analogous quinazolinone derivatives to project its chemical properties, propose a viable synthetic route, and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical investigation.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse library of molecules with distinct biological targets and activities.[6] This guide focuses on the 4,7-dimethyl substituted quinazolin-2-ol isomer, providing a predictive yet scientifically grounded exploration of its characteristics.
Chemical Structure and Predicted Properties
The chemical structure of 4,7-dimethylquinazolin-2-ol consists of a pyrimidine ring fused to a benzene ring, with methyl groups at positions 4 and 7, and a hydroxyl group at position 2. It is important to note that quinazolin-2-ol can exist in tautomeric equilibrium with its keto form, 4,7-dimethyl-1H-quinazolin-2(3H)-one.
Figure 1: Chemical Structure of 4,7-Dimethylquinazolin-2-ol
Caption: The chemical structure of 4,7-Dimethylquinazolin-2-ol.
Table 1: Predicted Physicochemical Properties of 4,7-Dimethylquinazolin-2-ol
| Property | Predicted Value | Source |
| Molecular Formula | C10H10N2O | - |
| Molecular Weight | 174.20 g/mol | - |
| CAS Number | Not available | - |
| Predicted LogP | 1.5 - 2.5 | Analogues |
| Predicted Melting Point | >200 °C | Analogues |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Analogues |
Proposed Synthesis of 4,7-Dimethylquinazolin-2-ol
While a specific synthesis for 4,7-dimethylquinazolin-2-ol has not been reported, a plausible synthetic route can be extrapolated from established methods for preparing substituted quinazolinones. A common and effective method involves the cyclization of an appropriately substituted anthranilamide or anthranilonitrile with a one-carbon synthon like urea or phosgene.
The proposed synthesis begins with the commercially available 2-amino-4-methylbenzoic acid. Nitration followed by reduction would yield 2,5-diamino-4-methylbenzoic acid. Subsequent reaction with a formylating agent and cyclization would lead to the quinazolinone core. An alternative, more direct route would involve the cyclization of 2-amino-4,6-dimethylbenzonitrile with a suitable reagent.
Hypothetical Experimental Protocol:
-
Step 1: Synthesis of 2-amino-4,6-dimethylbenzonitrile. (This starting material may be commercially available or synthesized from 3,5-dimethylaniline through Sandmeyer reaction followed by amination).
-
Step 2: Cyclization. In a round-bottom flask, dissolve 2-amino-4,6-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as pyridine.
-
Add urea (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120-150 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 3: Purification. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4,7-dimethylquinazolin-2-ol.
Caption: Proposed synthetic workflow for 4,7-dimethylquinazolin-2-ol.
Predicted Spectroscopic Characteristics
The structural elucidation of 4,7-dimethylquinazolin-2-ol would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated:
-
1H NMR: Signals corresponding to the two methyl groups would appear as singlets in the aromatic region (around 2.3-2.6 ppm). The aromatic protons on the benzene ring would exhibit characteristic splitting patterns. A broad singlet for the N-H proton would likely be observed downfield.[3][7]
-
13C NMR: Resonances for the two methyl carbons would be expected in the upfield region. The spectrum would also show signals for the aromatic carbons and the carbonyl/enol carbon of the quinazolinone ring (around 160-170 ppm).[8][9]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch (in the keto tautomer) would be expected around 1650-1700 cm-1. N-H and C-H stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M+H]+ would be observed at m/z 175.08, confirming the molecular weight of the compound.[3]
Potential Biological Activities and Therapeutic Applications
The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Many quinazolinone derivatives act as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[10][11] The substitution pattern on the quinazoline ring plays a critical role in determining the target specificity and potency.[12]
-
Antimicrobial Activity: The presence of different substituents on the quinazolinone nucleus has been shown to impart significant antibacterial and antifungal properties.[6]
-
Anti-inflammatory Activity: Several quinazolinone derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
Caption: Potential mechanism of action as a kinase inhibitor.
Safety and Handling
As a novel chemical entity, 4,7-dimethylquinazolin-2-ol should be handled with care in a laboratory setting. General safety precautions for handling quinazolinone derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
While direct experimental data on 4,7-dimethylquinazolin-2-ol is currently lacking in the scientific literature, this guide provides a robust, predictive framework based on the well-established chemistry of the quinazolinone class. The proposed synthetic route is chemically sound, and the predicted properties and potential biological activities offer a strong rationale for its synthesis and further investigation. As with any novel compound, empirical validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of 4,7-dimethylquinazolin-2-ol. This guide serves as a valuable starting point for researchers aiming to explore this promising area of medicinal chemistry.
References
- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Research Journal of Pharmacy and Technology.
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- Study of developments of biologically active Quinazolinones derivatives: A review. (2018). Chemistry & Biology Interface.
- SYNTHESIS OF 1, 2 DI-SUBSTITUTED QUINAZOLINONE DERIVATIVES AND THEIR ANTI-MICROBIAL SCREENING. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.
- Quinazoline. (n.d.). Szabo-Scandic.
- Quinazoline SDS, 253-82-7 Safety D
- Convenient synthesis of 2,3-disubstituted quinazolin-4(3 H )-ones and 2-styryl-3-substituted quinazolin-4(3 H )-ones: applications towards the synthesis of drugs. (2015). RSC Publishing.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). PubMed Central.
- Quinazolinone‑based hybrids with diverse biological activities: A mini‑review. (2022). Journal of Reports in Pharmaceutical Sciences.
- Supporting Inform
- 2-methyl-4(3H)
- 4(1H)
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- Methyl 7-methoxy-4-methylquinazolin-2-ol | C11H12N2O2 | CID 67101771. (n.d.). PubChem.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Biological Applications of Quinazolinone Analogues: A Review. (2025).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
- 35241-23-7|6,7-Dimethoxy-2-methylquinazolin-4-ol. (n.d.). BLDpharm.
- 6,7-Dimethoxyquinolin-4-ol | 13425-93-9. (n.d.). Sigma-Aldrich.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). PubMed Central.
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.).
- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
- Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025).
- 6,7-Dimethoxyquinolin-4-ol. (n.d.). LookChem.
- 4,7-Dimethylquinoline | C11H11N | CID 123499. (n.d.). PubChem.
- 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881. (n.d.). PubChem.
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
- 2,5-DIMETHYLQUINAZOLIN-4-OL CAS#: 147006-56-2. (n.d.). ChemicalBook.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). MDPI.
- 7-methoxy-4-methyl-2-quinazolinamine. (2025).
- 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3. (n.d.). PubChem.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
- 134749-43-2 | 4-amino-6,7-dimethoxyquinazolin-2-ol hydrochloride. (n.d.).
- 4,8-DIMETHOXYQUINOLIN-2-OL. (n.d.). gsrs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. szabo-scandic.com [szabo-scandic.com]
